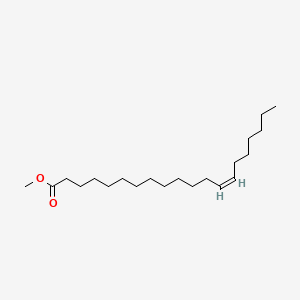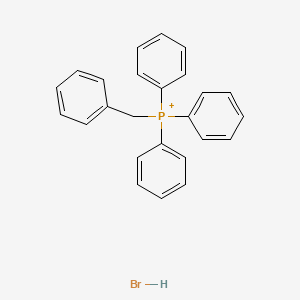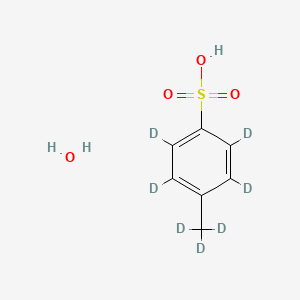
N-(1-Iodo-2,13-dioxo-6,9-dioxa-3,12-diazapentadecan-15-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desthiobiotin polyethyleneoxide iodoacetamide is a sulfhydryl-specific labeling reagent. It is particularly useful in proteomics applications such as peptide mapping, phosphopeptide analysis, and mass spectrometry. The compound has a strong affinity for proteins like avidin and streptavidin, making it valuable for affinity capture and detection techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desthiobiotin polyethyleneoxide iodoacetamide is synthesized by reacting desthiobiotin with polyethyleneoxide and iodoacetamide. The iodoacetamide group reacts specifically with reduced thiols at pH 7.5 - 8.5, allowing for the tagging of cysteine residues in proteins .
Industrial Production Methods
The industrial production of desthiobiotin polyethyleneoxide iodoacetamide involves the large-scale synthesis of its components followed by their combination under controlled conditions. The product is then purified to achieve a minimum purity of 90% (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Desthiobiotin polyethyleneoxide iodoacetamide primarily undergoes substitution reactions. The iodoacetamide group reacts with thiol groups in proteins to form stable thioether linkages .
Common Reagents and Conditions
Major Products
The major product formed from the reaction of desthiobiotin polyethyleneoxide iodoacetamide with thiols is a stable thioether linkage .
Wissenschaftliche Forschungsanwendungen
Desthiobiotin polyethyleneoxide iodoacetamide is extensively used in various scientific research fields:
Chemistry: Used for labeling cysteine residues in proteins, facilitating peptide mapping and mass spectrometry.
Biology: Employed in proteomics to simplify complex mixtures and identify peptides.
Medicine: Utilized in affinity capture techniques for detecting biomolecules in medical diagnostics.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
Wirkmechanismus
Desthiobiotin polyethyleneoxide iodoacetamide exerts its effects by specifically targeting cysteine residues in proteins. The iodoacetamide group reacts with reduced thiols to form stable thioether linkages. This reaction is dependent on the pKa of the cysteine thiol group, which can be influenced by the surrounding amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biotin polyethyleneoxide iodoacetamide
- Desthiobiotin-PEG3-azide
- Biotin-PEG3-azide
Uniqueness
Desthiobiotin polyethyleneoxide iodoacetamide is unique due to its reduced binding affinity compared to traditional biotin derivatives. This allows for efficient elution of captured biomolecules under mild conditions, making it particularly useful in proteomics applications .
Eigenschaften
Molekularformel |
C21H38IN5O6 |
|---|---|
Molekulargewicht |
583.5 g/mol |
IUPAC-Name |
N-[3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |
InChI |
InChI=1S/C21H38IN5O6/c1-16-17(27-21(31)26-16)5-3-2-4-6-18(28)23-8-7-19(29)24-9-11-32-13-14-33-12-10-25-20(30)15-22/h16-17H,2-15H2,1H3,(H,23,28)(H,24,29)(H,25,30)(H2,26,27,31) |
InChI-Schlüssel |
DBOWCCSTSCXTEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCC(=O)NCCOCCOCCNC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)

![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)









